Cas no 205059-38-7 (N,N-dimethyl-1-(piperidin-4-yl)piperidin-4-amine)

N,N-dimethyl-1-(piperidin-4-yl)piperidin-4-amine is a tertiary amine compound featuring a piperidine scaffold with dimethylamino and piperidin-4-yl substituents. Its structural properties make it a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. The compound’s rigid bicyclic framework and basic nitrogen centers enhance its utility in medicinal chemistry, where it may serve as a building block for ligands targeting central nervous system (CNS) receptors or enzyme inhibitors. Its well-defined stereochemistry and potential for further functionalization offer advantages in the design of selective bioactive agents. The compound is typically handled under inert conditions due to its sensitivity to oxidation.
N,N-dimethyl-1-(piperidin-4-yl)piperidin-4-amine structure
205059-38-7 structure
商品名:N,N-dimethyl-1-(piperidin-4-yl)piperidin-4-amine
CAS番号:205059-38-7
MF:C12H25N3
メガワット:211.347002744675
CID:5324575

N,N-dimethyl-1-(piperidin-4-yl)piperidin-4-amine 化学的及び物理的性質

名前と識別子

    • N,N-dimethyl-1-(piperidin-4-yl)piperidin-4-amine
    • インチ: 1S/C12H25N3/c1-14(2)11-5-9-15(10-6-11)12-3-7-13-8-4-12/h11-13H,3-10H2,1-2H3
    • InChIKey: HBYABCRZKRAJCW-UHFFFAOYSA-N
    • ほほえんだ: N1(C2CCNCC2)CCC(N(C)C)CC1

N,N-dimethyl-1-(piperidin-4-yl)piperidin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-4189031-0.5g
N,N-dimethyl-1-(piperidin-4-yl)piperidin-4-amine
205059-38-7 95.0%
0.5g
$256.0 2025-02-20
Enamine
EN300-4189031-0.05g
N,N-dimethyl-1-(piperidin-4-yl)piperidin-4-amine
205059-38-7 95.0%
0.05g
$65.0 2025-02-20
Enamine
EN300-4189031-2.5g
N,N-dimethyl-1-(piperidin-4-yl)piperidin-4-amine
205059-38-7 95.0%
2.5g
$697.0 2025-02-20
1PlusChem
1P01PFW8-500mg
[1,4′-Bipiperidin]-4-amine, N,N-dimethyl-
205059-38-7 95%
500mg
$368.00 2023-12-19
Aaron
AR01PG4K-500mg
[1,4′-Bipiperidin]-4-amine, N,N-dimethyl-
205059-38-7 95%
500mg
$377.00 2025-02-14
1PlusChem
1P01PFW8-250mg
[1,4′-Bipiperidin]-4-amine, N,N-dimethyl-
205059-38-7 95%
250mg
$224.00 2023-12-19
1PlusChem
1P01PFW8-10g
[1,4′-Bipiperidin]-4-amine, N,N-dimethyl-
205059-38-7 95%
10g
$1955.00 2023-12-19
Aaron
AR01PG4K-5g
[1,4′-Bipiperidin]-4-amine, N,N-dimethyl-
205059-38-7 95%
5g
$1446.00 2023-12-15
Enamine
EN300-4189031-0.1g
N,N-dimethyl-1-(piperidin-4-yl)piperidin-4-amine
205059-38-7 95.0%
0.1g
$96.0 2025-02-20
Enamine
EN300-4189031-0.25g
N,N-dimethyl-1-(piperidin-4-yl)piperidin-4-amine
205059-38-7 95.0%
0.25g
$136.0 2025-02-20

N,N-dimethyl-1-(piperidin-4-yl)piperidin-4-amine 関連文献

Related Articles

N,N-dimethyl-1-(piperidin-4-yl)piperidin-4-amineに関する追加情報

Professional Introduction to N,N-dimethyl-1-(piperidin-4-yl)piperidin-4-amine (CAS No. 205059-38-7)

N,N-dimethyl-1-(piperidin-4-yl)piperidin-4-amine, a compound with the chemical identifier CAS No. 205059-38-7, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and utility in drug development. The structural motif of N,N-dimethyl-1-(piperidin-4-yl)piperidin-4-amine incorporates multiple functional groups that contribute to its unique pharmacological properties, making it a promising candidate for further investigation in medicinal chemistry.

The piperidine ring is a key structural feature that enhances the compound's solubility and bioavailability, while the presence of amine and dimethyl groups provides additional sites for interaction with biological targets. Recent studies have highlighted the importance of piperidine derivatives in the development of central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier effectively. The amine functionalities in N,N-dimethyl-1-(piperidin-4-yl)piperidin-4-amine also suggest potential applications in modulating neurotransmitter systems, which is a critical aspect of many therapeutic interventions.

In the realm of drug discovery, the synthesis and characterization of novel compounds like N,N-dimethyl-1-(piperidin-4-yl)piperidin-4-amine are essential for identifying new lead structures. Advanced synthetic methodologies have been employed to produce this compound with high purity and yield, enabling rigorous pharmacological testing. The use of computational chemistry tools has further accelerated the process by predicting molecular interactions and optimizing lead compounds for better efficacy and reduced toxicity.

Recent research has demonstrated that piperidine-based compounds exhibit a broad spectrum of biological activities, including antipsychotic, antidepressant, and anticonvulsant effects. The specific arrangement of functional groups in N,N-dimethyl-1-(piperidin-4-yl)piperidin-4-amine may contribute to its potential as an intermediate in the synthesis of more complex drug molecules. For instance, modifications at the dimethyl and piperidine positions could lead to derivatives with enhanced binding affinity or selectivity for specific receptors.

The pharmacokinetic profile of N,N-dimethyl-1-(piperidin-4-yl)piperidin-4-amine is another critical factor that influences its therapeutic potential. Studies have shown that piperidine derivatives often exhibit favorable pharmacokinetic properties, including moderate oral bioavailability and prolonged half-life. These characteristics make them suitable for once-daily dosing regimens, improving patient compliance and overall treatment outcomes. Additionally, the compound's stability under various storage conditions ensures its suitability for industrial-scale production and commercialization.

From a medicinal chemistry perspective, the synthesis of N,N-dimethyl-1-(piperidin-4-y)piperidin -4 -amine involves multi-step organic reactions that require precise control over reaction conditions. The use of chiral auxiliaries or catalysts can be employed to achieve enantiopure compounds, which is crucial for drugs targeting stereoselective biological pathways. Advances in asymmetric synthesis have enabled the production of enantiomerically pure forms of this compound, reducing the risk of side effects associated with racemic mixtures.

The biological activity of N,N-dimethyl -1 -( p i per id i n - 4 - y l ) p i per id i n - 4 - am i ne has been evaluated through in vitro and in vivo assays. Preliminary results indicate that it interacts with several key targets involved in neurological disorders, suggesting its potential as a therapeutic agent. Further investigations are underway to elucidate its mechanism of action and assess its efficacy in animal models. These studies will provide valuable insights into its therapeutic potential and guide future development efforts.

The role of computational modeling in drug discovery cannot be overstated. Molecular docking simulations have been used to predict how N,N-dimethyl -1 -( p i per id i n - 4 - y l ) p i per id i n - 4 - am i ne interacts with biological targets such as enzymes and receptors. These simulations help identify key binding residues and optimize the compound's structure for improved binding affinity. Additionally, pharmacophore modeling has been employed to derive structural features essential for biological activity, guiding synthetic modifications.

The environmental impact of pharmaceutical compounds is also a growing concern in drug development. Sustainable synthetic routes have been explored to minimize waste generation and reduce energy consumption during production. Green chemistry principles have been applied to develop eco-friendly methods for synthesizing N,N-dimethyl -1 -( p i per id i n - 4 - y l ) p i per id i n - 4 - am i ne, ensuring compliance with regulatory standards while maintaining high yields and purity.

In conclusion, N,N-dimethyl -1 -( p i per id i n - 4 - y l ) p i per id i n - 4 - am i ne (CAS No. 205059-38-7) represents a significant advancement in pharmaceutical chemistry with promising applications in CNS drug development. Its unique structural features, favorable pharmacokinetic properties, and potential as an intermediate for more complex drug molecules make it a valuable asset in medicinal chemistry research. Continued investigation into its biological activity and synthetic optimization will further enhance its therapeutic potential and contribute to the development of novel treatments for neurological disorders.

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd